molecular formula C18H11F3N4S B2798986 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831209-38-2

3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2798986
CAS No.: 831209-38-2
M. Wt: 372.37
InChI Key: MMPNBQWWRAVZDH-MDZDMXLPSA-N
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Description

This compound features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a bicyclic heteroaromatic system known for diverse pharmacological applications. The 3-position is substituted with a phenyl group, while the 6-position contains an (E)-configured ethenyl group linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4S/c19-18(20,21)14-8-4-5-12(11-14)9-10-15-24-25-16(22-23-17(25)26-15)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPNBQWWRAVZDH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

The synthesis of triazolo-thiadiazoles typically involves cyclocondensation reactions between various precursors. The specific compound can be synthesized through the reaction of appropriate hydrazine derivatives with thioketones or other electrophilic partners. The presence of trifluoromethyl groups enhances lipophilicity and can influence biological activity.

Anticancer Activity

Research has indicated that triazolo-thiadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to This compound demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values were reported for related compounds against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Triazolo-thiadiazoles have been reported to possess:

  • Antibacterial properties , with some derivatives exhibiting activity comparable to standard antibiotics like chloramphenicol .
  • Antifungal activity , particularly against pathogenic fungi.

Other Biological Activities

In addition to anticancer and antimicrobial properties, other notable activities include:

  • Anti-inflammatory effects , potentially through inhibition of pro-inflammatory cytokines.
  • Antioxidant properties , which may contribute to cellular protection against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazoles is significantly influenced by their structural features. Key factors include:

  • The substitution pattern on the aromatic rings.
  • The presence of electron-withdrawing groups like trifluoromethyl enhances biological potency.
  • The hydrogen bond donor/acceptor capabilities of the thiadiazole moiety play a crucial role in receptor interactions .

Case Studies

Several studies have documented the biological effects of triazolo-thiadiazole derivatives:

  • Study on Anticancer Activity : A derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells, indicating significant cytotoxicity .
  • Antimicrobial Assessment : A series of related compounds were tested against various bacterial strains; one compound demonstrated broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antibacterial and antifungal properties. For instance, compounds similar to 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • The triazolo-thiadiazole derivatives have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through various mechanisms including the inhibition of specific enzymes and pathways involved in cell proliferation . For example, some derivatives have shown efficacy against breast and colon cancer cell lines.
  • Anti-inflammatory Effects
    • Compounds in this class have also been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in conditions like arthritis .
  • Enzyme Inhibition
    • The compound has been evaluated for its role as an enzyme inhibitor. It has shown potential as a carbonic anhydrase inhibitor and may be useful in treating conditions related to dysregulated enzyme activity .

Agricultural Applications

  • Pesticide Development
    • The antifungal properties of triazolo-thiadiazoles make them candidates for developing agricultural fungicides. Their ability to inhibit fungal pathogens can protect crops from diseases while minimizing the use of traditional chemical pesticides .
  • Plant Growth Regulators
    • Some studies suggest that modifications of this compound could be used as plant growth regulators, enhancing crop yield and resistance to environmental stresses .

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazolo-thiadiazole derivatives were tested against common pathogens. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that a specific derivative of this compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways . This highlights its potential for further development into anticancer therapies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole moiety enables nucleophilic substitution reactions, particularly at sulfur-containing positions. For example:

  • Reaction with alkyl/aryl halides : The thiol group (-SH) in related triazolo-thiadiazoles undergoes nucleophilic displacement with halides under basic conditions. In a study, derivatives were synthesized by reacting 3-phenyl- triazolo[3,4-b] thiadiazole-6-thiol with benzyl chloride or phenacyl bromides in DMF/K₂CO₃, yielding substituted derivatives (e.g., benzyl or phenacyl analogs) with yields of 65–85% .

Table 1: Substitution Reactions with Alkyl/Aryl Halides

Halide ReagentProduct SubstituentYield (%)Conditions
Benzyl bromideBenzylthio78DMF, K₂CO₃, RT
4-Chlorophenacyl bromide4-Chlorophenacylthio82DMF, K₂CO₃, 60°C
Propargyl bromidePropargylthio65DMF, K₂CO₃, RT

Cyclocondensation Reactions

The triazole-thiadiazole scaffold participates in cyclocondensation with electrophiles to form fused heterocycles:

  • Reaction with α-bromoketones : Cyclocondensation of 4-amino-3-mercaptotriazole derivatives with α-bromoketones (e.g., phenacyl bromide) in ethanol under reflux forms 6-aryl-5H- triazolo[3,4-b] thiadiazines .

  • Reaction with hydrazonoyl halides : Forms pyrazolyl-triazolo-thiadiazine hybrids via intermediate cyclization .

Key Reaction Pathway :

4-Amino-3-mercaptotriazole+α-BromoketoneEtOH, ΔTriazolo-thiadiazine Derivative\text{4-Amino-3-mercaptotriazole} + \alpha\text{-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{Triazolo-thiadiazine Derivative}

Oxidation and Reduction

  • Oxidation of Thiol Groups : The thiol (-SH) group oxidizes to disulfides (-S-S-) under mild oxidative conditions (e.g., H₂O₂ or I₂) .

  • Reduction of Vinyl Groups : The (E)-ethenyl linker is susceptible to catalytic hydrogenation (e.g., H₂/Pd-C), reducing the double bond to a single bond .

Electrophilic Aromatic Substitution

The phenyl and trifluoromethylphenyl substituents undergo electrophilic substitution:

  • Nitration : Nitration at the para position of the phenyl ring occurs with HNO₃/H₂SO₄, yielding nitro derivatives .

  • Sulfonation : Limited reactivity due to electron-withdrawing trifluoromethyl groups .

Cross-Coupling Reactions

The ethenyl linker facilitates cross-coupling via Heck or Suzuki reactions:

  • Heck Coupling : Reacts with aryl iodides (e.g., iodobenzene) in the presence of Pd(OAc)₂ to extend conjugation.

Functionalization via Schiff Base Formation

The amino group (if present) forms Schiff bases with aldehydes:

NH2-Triazolo-thiadiazole+RCHORCH=N-Triazolo-thiadiazole\text{NH}_2\text{-Triazolo-thiadiazole} + \text{RCHO} \rightarrow \text{RCH=N-Triazolo-thiadiazole}

This reaction is catalyzed by acetic acid and proceeds in ethanol under reflux .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl but decomposes in concentrated H₂SO₄ due to ring-opening .

  • Basic Conditions : Resists hydrolysis in NaOH (up to 10%), but prolonged heating degrades the thiadiazole ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties
Compound Structure Substituents (Position 3/6) Melting Point (°C) Yield (%) Key Properties/Activities Evidence ID
Target Compound Phenyl / (E)-3-(trifluoromethyl)phenylethenyl Not reported Not reported COX-1/2 inhibition, structural stability
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl / 2-chloro-6-fluorophenyl Not reported Not reported Enhanced supramolecular interactions
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl) 3,4-Dimethoxyphenyl / 2-fluoro-4-pyridinyl Not reported Not reported Antibacterial, antifungal
3-(3,4,5-Trimethoxyphenyl)-6-[2-furanyl] 3,4,5-Trimethoxyphenyl / 2-furanyl 162°C 61% Anticancer (breast cancer cell lines)
3-Pentadecyl-6-phenyl Pentadecyl / phenyl Not reported Not reported Fatty acid synthase inhibition (anticancer)

Key Observations :

  • Trifluoromethyl vs.
  • Adamantyl vs. Phenyl : Adamantyl substituents (e.g., in ) introduce bulkiness, favoring π-π stacking and van der Waals interactions in solid-state structures, while phenyl groups prioritize aromatic interactions.

Pharmacological Activities

Enzyme Inhibition
  • COX-1/2 Inhibition : The target compound and its adamantyl analog () showed selective COX-2 inhibition, critical for anti-inflammatory applications. The trifluoromethyl group may enhance selectivity due to steric and electronic effects.
  • Fatty Acid Synthase (FAS) Inhibition : Pentadecyl/heptadecyl-substituted analogs (e.g., ) displayed comparable activity to the inhibitor orlistat, suggesting alkyl chain length influences hydrophobic binding.
Antimicrobial and Anticancer Activity
  • Antibacterial : Pyridinyl and furanyl-substituted derivatives (e.g., ) exhibited MIC values as low as 3.13 mg/L against Staphylococcus aureus, outperforming chloromycin .
  • Anticancer : Trimethoxyphenyl-substituted compounds () showed IC50 values <10 µM against MCF-7 cells, while the target compound’s trifluoromethyl group may improve cytotoxicity via enhanced DNA intercalation.

Molecular and Supramolecular Interactions

  • Hirshfeld Surface Analysis : Adamantyl-substituted analogs () exhibited stronger C–H···π interactions (12% contribution) compared to phenyl derivatives (8%), attributed to adamantane’s rigid structure. The target compound’s trifluoromethyl group likely promotes F···H interactions (2–5% contribution) .
  • Planarity and Stacking : The triazolothiadiazole core is nearly planar (deviation <0.03 Å), with dihedral angles of 15–53° relative to substituents, influencing packing efficiency and solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of a hydrazide derivative (e.g., 3-phenyl-1,2,4-triazole-5-thiol) with a substituted cinnamaldehyde (e.g., 3-trifluoromethylcinnamaldehyde) under reflux in ethanol with a base like potassium carbonate. Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups during condensation steps .
  • Optimization : Yield improvements (≥70%) require precise stoichiometry, anhydrous conditions, and controlled reflux times (6–8 hours). Purity is enhanced via recrystallization from ethanol-DMF (1:1 v/v) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H⋯N hydrogen bonds) critical for verifying the (E)-ethenyl configuration and triazolo-thiadiazole core .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylphenyl at C6) and absence of regioisomers.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~424 Da) .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Solubility : Tested in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation at concentrations >100 µM .
  • Stability : HPLC-UV (λ = 254 nm) tracks degradation under assay conditions (e.g., 37°C, 24 hours). Stability in plasma is assessed via LC-MS .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the triazolo-thiadiazole core?

  • Key Findings :

  • C3-phenyl group : Essential for hydrophobic interactions with enzyme active sites (e.g., COX-2). Fluorination (e.g., 2-fluorophenyl) enhances metabolic stability .
  • C6-ethenyl group : The (E)-configuration and electron-withdrawing groups (e.g., CF₃) improve binding affinity to kinases (e.g., p38 MAPK) by ~20% compared to non-substituted analogs .
    • Methodology : Parallel synthesis of analogs with varied substituents, followed by enzymatic assays (IC₅₀ determination) and molecular docking .

Q. How can contradictory data on biological activity (e.g., COX-2 vs. antimicrobial potency) be resolved?

  • Approach :

  • Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple assays to identify off-target effects .
  • Comparative SAR : Cross-validate with structurally related compounds (e.g., 3-adamantyl derivatives) to isolate substituent-specific effects .
  • Transcriptomic analysis : RNA-seq of treated cells identifies pathway-specific responses (e.g., NF-κB vs. MAPK) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR) or p38 MAPK (PDB: 1A9U), prioritizing poses with ΔG < −8 kcal/mol .
  • MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
    • Validation : Co-crystallization (where feasible) confirms predicted binding modes .

Q. How can researchers address low bioavailability in preclinical models?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the ethenyl group to enhance intestinal absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in vivo; PDI < 0.2 ensures uniformity .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂) and tissue distribution in rodent models .

Methodological Guidelines

  • Contradictory Data Resolution : Cross-validate assays (e.g., ELISA vs. Western blot for cytokine inhibition) and use isogenic cell lines to minimize variability .
  • Synthetic Pitfalls : Avoid over-reliance on POCl₃, which can degrade acid-sensitive substituents; replace with T3P® (propylphosphonic anhydride) for milder conditions .

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